2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine
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Overview
Description
2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine: is an organic compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol . This compound is characterized by the presence of a bromine atom at the second position of the pyrazine ring and a pyridin-4-ylmethoxy group at the fifth position. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine typically involves the following steps:
Methoxylation: The methoxylation of the pyrazine ring is carried out using methanol or other methoxy-containing reagents under suitable reaction conditions.
Pyridinylation: The attachment of the pyridin-4-yl group to the pyrazine ring is achieved through nucleophilic substitution reactions using pyridine derivatives.
Industrial Production Methods:
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and preparation of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield.
Purification: Purification of the final product using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles are used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under suitable conditions.
Major Products Formed:
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated or reduced pyrazine derivatives.
Scientific Research Applications
2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and pyridin-4-ylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions or interacting with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a pyridin-4-ylmethoxy group.
2-Bromo-5-fluoropyridine: Contains a fluorine atom instead of a pyridin-4-ylmethoxy group.
2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine: The compound , characterized by its unique combination of bromine and pyridin-4-ylmethoxy groups.
Uniqueness:
This compound is unique due to the presence of both a bromine atom and a pyridin-4-ylmethoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-5-(pyridin-4-ylmethoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-1-3-12-4-2-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQSGXSHTHVIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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